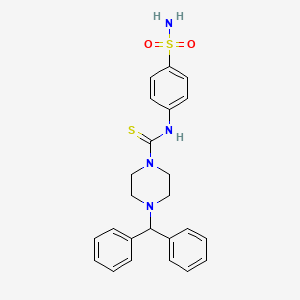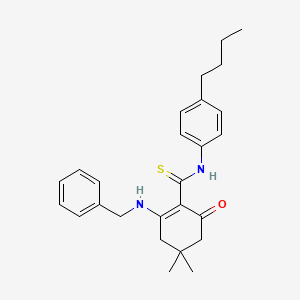
N-(4-chloro-2,5-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is a synthetic organic compound that belongs to the class of pyridinecarbothioamides This compound is characterized by the presence of a chlorinated dimethoxyphenyl group and a hydroxymethyl-tetrahydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE typically involves multi-step organic reactions. The starting materials often include 4-chloro-2,5-dimethoxybenzaldehyde and tetrahydropyridine derivatives. The key steps may involve:
Condensation Reactions: Combining the benzaldehyde with the tetrahydropyridine derivative under acidic or basic conditions.
Thioamide Formation: Introducing the thiocarbonyl group through reactions with thiourea or similar reagents.
Hydroxymethylation: Adding the hydroxymethyl group via formaldehyde or other hydroxymethylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Formyl or carboxyl derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on biological systems, possibly as a ligand for receptors or enzymes.
Medicine: Exploring its potential as a therapeutic agent due to its unique structure.
Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE would depend on its specific interactions with molecular targets. Possible mechanisms include:
Binding to Receptors: Acting as an agonist or antagonist at specific receptors.
Enzyme Inhibition: Inhibiting the activity of enzymes by binding to their active sites.
Pathway Modulation: Affecting cellular pathways by interacting with key proteins or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE: Similar structure but with a carboxamide group instead of a carbothioamide.
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBONITRILE: Similar structure but with a nitrile group.
Uniqueness
The presence of the carbothioamide group in N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE may confer unique chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing new compounds with desired properties.
Properties
Molecular Formula |
C15H21ClN2O3S |
|---|---|
Molecular Weight |
344.9 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C15H21ClN2O3S/c1-20-13-7-12(14(21-2)6-11(13)16)17-15(22)18-5-3-4-10(8-18)9-19/h6-7,10,19H,3-5,8-9H2,1-2H3,(H,17,22) |
InChI Key |
RJHFMBAXEHPOFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=S)N2CCCC(C2)CO)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B10863982.png)
![2-(7-(furan-2-ylmethyl)-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylethanamine](/img/structure/B10863988.png)

![4-(4-bromophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10864003.png)
![3-{(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl}-N,N-dimethyl-1H-indole-1-sulfonamide](/img/structure/B10864005.png)
![4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B10864008.png)
![3-[4-(diethylamino)phenyl]-11-(4-fluorophenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B10864023.png)

![3-[4-(2-hydroxyethyl)piperazin-1-yl]-2-benzofuran-1(3H)-one](/img/structure/B10864044.png)

![2-[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B10864066.png)
![methyl [2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate](/img/structure/B10864074.png)
![1-[4-(Phenylamino)phenyl]-3-[3-(propan-2-yloxy)propyl]thiourea](/img/structure/B10864076.png)
![1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}urea](/img/structure/B10864081.png)
